2-Amino-4,5,6-trifluorobenzothiazole
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Description
2-Amino-4,5,6-trifluorobenzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen. The presence of amino and trifluoromethyl groups on the benzothiazole ring can significantly alter the compound's electronic properties and reactivity, potentially leading to a variety of biological activities.
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, including those with amino substituents, has been explored in several studies. For instance, a series of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles were synthesized using modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Another approach for synthesizing 2-aminobenzothiazoles involves the metal-free addition of aminyl radicals to aryl isothiocyanates, followed by cyclization via sulfur-centered radical intermediates . Additionally, 2-aminobenzothiazoles can be synthesized from anilines, sulfur monochloride, and isocyanides, with iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts .
Molecular Structure Analysis
The molecular structure of benzothiazoles can be significantly influenced by substituents on the benzene and thiazole rings. For example, extensive vibrational investigations of 2-amino-4-methoxybenzothiazole using FTIR and FT-Raman spectral techniques, along with DFT studies, have provided insights into the structural, thermodynamical, vibrational, and electronic characteristics of the compound .
Chemical Reactions Analysis
The reactivity of 2-aminothiazoles has been assessed through their coupling with superelectrophilic compounds. For instance, the reactions of various 2-aminothiazoles with 4,6-dinitrobenzofuroxan (DNBF) have been studied, revealing that these compounds can behave as carbon nucleophiles, forming C-bonded sigma-adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles are influenced by their functional groups. For example, the introduction of fluorine atoms can enhance the lipophilicity and potential bioactivity of the molecules. The antimicrobial activity of certain benzothiazole derivatives has been evaluated, indicating that these compounds can exhibit various biological activities . Furthermore, the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles has been explored for potential use as PET cancer imaging agents, demonstrating the importance of the physical properties of these compounds in medical applications .
Scientific Research Applications
2-Aminobenzothiazole is a key component in the design of biologically active compounds . It has a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . Benzothiazole derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
The synthesis of 2-aminobenzothiazole derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .
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Proteomics Research
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Pharmaceutical Chemistry
- Benzothiazole, a compound structurally similar to 2-Amino-4,5,6-trifluorobenzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties . For instance, 2-arylbenzothiazole, a derivative of benzothiazole, has been found to have numerous biological applications , including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
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Alzheimer’s Disease Research
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Synthesis of 2-Amino-4-hydroxybutanoic Acid
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
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Synthesis of Various Fused Heterocycles
properties
IUPAC Name |
4,5,6-trifluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMJCFVDCQUNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=C1SC(=N2)N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368058 |
Source
|
Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24840996 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4,5,6-trifluorobenzothiazole | |
CAS RN |
328037-32-7 |
Source
|
Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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